molecular formula C16H14F6N2O4 B8193533 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)

2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)

Cat. No.: B8193533
M. Wt: 412.28 g/mol
InChI Key: QSXDKXNMLMJWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C16H14F6N2O4. It is known for its unique structure, which includes a quinoline ring and an azetidine moiety, both of which are significant in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) typically involves the reaction of quinoline derivatives with azetidine intermediates. The reaction conditions often require the use of trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt. Specific details on the reaction conditions, such as temperature and solvents, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer research. The azetidine moiety can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
  • 2-(Piperidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
  • 2-(Morpholin-3-yl)quinoline bis(2,2,2-trifluoroacetate)

Uniqueness

2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its analogs with different nitrogen-containing rings. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

2-(azetidin-3-yl)quinoline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2C2HF3O2/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;2*3-2(4,5)1(6)7/h1-6,10,13H,7-8H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXDKXNMLMJWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.